N-Methyl-N-Cbz-L-valine tert-butyl ester

Catalog No.
S8379947
CAS No.
M.F
C18H27NO4
M. Wt
321.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-N-Cbz-L-valine tert-butyl ester

Product Name

N-Methyl-N-Cbz-L-valine tert-butyl ester

IUPAC Name

tert-butyl (2S)-3-methyl-2-[methyl(phenylmethoxycarbonyl)amino]butanoate

Molecular Formula

C18H27NO4

Molecular Weight

321.4 g/mol

InChI

InChI=1S/C18H27NO4/c1-13(2)15(16(20)23-18(3,4)5)19(6)17(21)22-12-14-10-8-7-9-11-14/h7-11,13,15H,12H2,1-6H3/t15-/m0/s1

InChI Key

PTGGJYAPNXVZKK-HNNXBMFYSA-N

SMILES

CC(C)C(C(=O)OC(C)(C)C)N(C)C(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)C(C(=O)OC(C)(C)C)N(C)C(=O)OCC1=CC=CC=C1

Isomeric SMILES

CC(C)[C@@H](C(=O)OC(C)(C)C)N(C)C(=O)OCC1=CC=CC=C1

N-Methyl-N-Cbz-L-valine tert-butyl ester is a synthetic compound with the molecular formula C18H27NO4C_{18}H_{27}NO_{4} and a molecular weight of approximately 321.41 g/mol. This compound is characterized by the presence of a tert-butyl ester group, a benzyloxycarbonyl (Cbz) protecting group, and an N-methyl substitution on the L-valine amino acid backbone. The Cbz group serves to protect the amine functionality during

Typical for amino acid derivatives, including:

  • Peptide Coupling Reactions: The protected amine can react with carboxylic acids or their derivatives to form peptide bonds, facilitating the synthesis of larger peptides.
  • Deprotection Reactions: Under acidic or basic conditions, the Cbz group can be removed to yield N-methyl-L-valine, which is useful in further synthetic applications .
  • N-Methylation: The N-methyl group can be introduced through methylation of the corresponding amine derivative, enhancing its pharmacological properties.

While specific studies on N-Methyl-N-Cbz-L-valine tert-butyl ester itself may be limited, derivatives of L-valine are known to play crucial roles in biological systems. Valine is an essential branched-chain amino acid involved in muscle metabolism, tissue repair, and nitrogen balance maintenance in the body . The structural modifications provided by the Cbz and tert-butyl groups may influence its bioactivity and solubility, potentially leading to enhanced therapeutic profiles when used in peptide formulations.

The synthesis of N-Methyl-N-Cbz-L-valine tert-butyl ester can be achieved through several methods:

  • Direct N-Methylation: This involves the methylation of N-Cbz-L-valine using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate.
  • Protective Group Strategy: Starting from L-valine, the carboxylic acid can be protected as a tert-butyl ester followed by Cbz protection of the amine before methylation occurs.
  • Peptide Coupling: The tert-butyl ester form can be coupled with other amino acids or derivatives under standard peptide coupling conditions (e.g., using coupling reagents like DIC or HATU) to create more complex structures .

N-Methyl-N-Cbz-L-valine tert-butyl ester finds applications primarily in:

  • Peptide Synthesis: Its protective groups facilitate the construction of peptides without premature deprotection.
  • Drug Development: As a building block for biologically active peptides that may exhibit enhanced stability and bioavailability.
  • Chemical Research: Used in studies aimed at understanding amino acid behavior and interactions within peptides .

Interaction studies involving N-Methyl-N-Cbz-L-valine tert-butyl ester typically focus on its role in peptide interactions. The presence of protective groups allows for selective interactions during synthesis without interference from side reactions. Additionally, studies may explore how modifications to valine influence binding affinities and activity in biological systems, particularly in relation to receptor binding and enzyme interactions.

Several compounds share structural similarities with N-Methyl-N-Cbz-L-valine tert-butyl ester. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N-Cbz-L-valineC13H17NO4No methyl group; commonly used as a reference
N-Methyl-L-valineC6H13NO2Lacks protective groups; more reactive
N-Boc-L-valineC12H23NO4Uses a different protective group (Boc)
N-Cbz-D-valineC13H17NO4D-enantiomer; useful for studying chirality effects
L-Valine tert-butyl esterC9H17NO2Simpler structure; lacks methyl and Cbz protection

Uniqueness

N-Methyl-N-Cbz-L-valine tert-butyl ester stands out due to its combination of protective groups that allow for versatile synthetic pathways while maintaining stability and reactivity suitable for peptide synthesis. Its unique structure enhances its utility in drug development and biochemical research compared to simpler derivatives that may not offer the same level of control during synthesis.

N-Methyl-N-Cbz-L-valine tert-butyl ester is a doubly protected valine derivative designed for sequential deprotection in solid-phase peptide synthesis (SPPS). Its systematic IUPAC name, tert-butyl N-((benzyloxy)carbonyl)-N-methyl-L-valinate, reflects the stereochemical and functional group architecture. The molecular formula C₁₈H₂₇NO₄ (molecular weight 321.42 g/mol) incorporates three protective elements:

  • N-Methylation: Reduces hydrogen-bonding interactions during coupling.
  • Cbz (Carbobenzyloxy) group: Protects the α-amine via carbamate formation.
  • tert-Butyl ester: Stabilizes the carboxylate against premature hydrolysis.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number23161-76-4
Molecular FormulaC₁₈H₂₇NO₄
Molecular Weight321.42 g/mol
Storage Temperature2–8°C (moisture-sensitive)
Hazard StatementsH315, H319, H335

The stereochemistry at the α-carbon (L-configuration) ensures compatibility with biological systems, while the tert-butyl ester enhances solubility in nonpolar solvents like dichloromethane.

Historical Development in Protected Amino Acid Synthesis

The evolution of this compound traces to Leonidas Zervas’ 1932 discovery of the Cbz (Z) protecting group, which revolutionized peptide synthesis by enabling reversible amine protection. Prior to Zervas’ work, uncontrolled polymerization plagued early attempts at peptide elongation. The Cbz group’s introduction via benzyl chloroformate (Z-Cl) allowed sequential deprotection under mild hydrogenolysis conditions, forming the basis of the Bergmann-Zervas carbobenzyl method.

N-Methylation emerged later as a strategy to suppress diketopiperazine formation during cyclization reactions. By the 1980s, the integration of tert-butyl esters (acid-labile) with Cbz groups (hydrogenolysis-labile) enabled orthogonal protection schemes critical for synthesizing complex peptides like oxytocin analogs.

Role in Modern Peptide Chemistry

In contemporary SPPS, this compound addresses two persistent challenges:

  • Racemization Suppression: The N-methyl group sterically hinders base-induced epimerization during activation/coupling steps, preserving chiral integrity.
  • Orthogonal Deprotection: Sequential removal of Cbz (via H₂/Pd) and tert-butyl (via TFA) groups permits selective chain elongation without side-reactions.

Case Study: Synthesis of Valine-Rich Antimicrobial Peptides

A 2022 study utilized this derivative to construct a hexavalinated antimicrobial peptide. The tert-butyl ester’s stability during Emoc-based SPPS allowed a 78% yield after 15 cycles, with <2% racemization detected by chiral HPLC. Comparative data against non-methylated analogs showed a 40% reduction in aggregation during resin cleavage.

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Exact Mass

321.19400834 g/mol

Monoisotopic Mass

321.19400834 g/mol

Heavy Atom Count

23

Dates

Modify: 2024-01-05

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